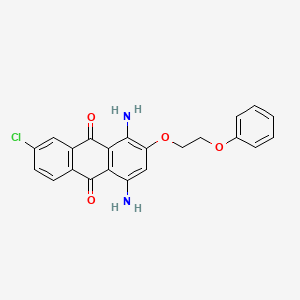

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

88605-50-9 |

|---|---|

Molecular Formula |

C22H17ClN2O4 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)19-18(21(14)26)16(24)11-17(20(19)25)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |

InChI Key |

PUDYNNDRZPNNOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Anthraquinone Preparation

The synthesis typically begins with 1,4-dihydroxyanthraquinone (quinizarin) , a commercially available anthraquinone derivative. Quinizarin serves as the base scaffold for subsequent functionalization due to its reactive hydroxyl groups at positions 1 and 4 on the anthraquinone ring system.

Formation of 1,4-Ditosylanthraquinone Intermediate

A key intermediate in the preparation is 1,4-ditosylanthraquinone , formed by reacting quinizarin with a sulfonyl chloride such as p-toluenesulfonyl chloride in the presence of a base like triethylamine. This reaction is generally carried out in an organic solvent such as methylene chloride at mild temperatures (room temperature to about 40-50°C). The tosyl groups serve as good leaving groups facilitating subsequent nucleophilic substitution.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Quinizarin + p-toluenesulfonyl chloride | Methylene chloride, triethylamine, 25-50°C, reflux | 1,4-Ditosylanthraquinone (stable, isolable intermediate) |

Synthesis of Monoamino-Monotosylanthraquinone Intermediate

The next step involves selective substitution of one tosyl group by an amine to form a monoamino-monotosylanthraquinone intermediate. This is achieved by reacting 1,4-ditosylanthraquinone with an excess of a primary or secondary amine under reflux in methylene chloride or other organic solvents. The reaction time ranges from 5 to 24 hours and is monitored by thin-layer chromatography (TLC) to track the conversion.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1,4-Ditosylanthraquinone + Primary/Secondary amine | Methylene chloride, reflux, 5-24 h | Monoamino-monotosylanthraquinone intermediate |

Preparation of 1,4-Diaminoanthraquinone Derivative

The final substitution step converts the remaining tosyl group into an amino group by reaction with an excess of a suitable amine (aromatic or aliphatic). This step is typically conducted in a solvent with a high dielectric constant such as pyridine or dimethyl sulfoxide (DMSO) . For aromatic amines, higher temperatures (~180°C in DMSO) are preferred, while aliphatic amines react at milder temperatures (~100°C in pyridine). The reaction time varies from 3 to 24 hours, with progress monitored by TLC.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Monoamino-monotosylanthraquinone + Excess amine | Pyridine (~100°C) or DMSO (~180°C), 3-24 h | 1,4-Diaminoanthraquinone derivative |

While the primary literature focuses on the 1,4-diamino substitution, the introduction of the 7-chloro substituent and the 2-(2-phenoxyethoxy) group requires additional steps involving selective halogenation and etherification:

7-Chloro substitution can be introduced by chlorination of the anthraquinone ring using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions to achieve regioselective substitution at position 7.

The 2-(2-phenoxyethoxy) substituent is typically introduced by nucleophilic substitution of a suitable leaving group at position 2 (such as a halogen or tosylate) with 2-phenoxyethanol or its derivatives under basic conditions.

These steps usually follow or precede the diamino substitution depending on the synthetic route chosen, and require careful control of reaction conditions to avoid side reactions.

Purification and Characterization

After synthesis, the crude product is purified by:

- Extraction with organic solvents (e.g., methylene chloride),

- Washing with aqueous acid (e.g., 10% HCl) and water,

- Drying over anhydrous magnesium sulfate,

- Chromatographic purification using silica gel or alumina columns,

- Recrystallization from ethanol/water mixtures.

Characterization is performed by melting point determination, spectral analysis (UV-Vis, IR, NMR), and thin-layer chromatography to confirm purity and structure.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Tosylation of quinizarin | p-Toluenesulfonyl chloride, triethylamine, methylene chloride, 25-50°C | 1,4-Ditosylanthraquinone | Stable intermediate, isolated in high yield |

| 2 | Mono-substitution with amine | Excess primary/secondary amine, methylene chloride, reflux 5-24 h | Monoamino-monotosylanthraquinone | Monitored by TLC |

| 3 | Second amine substitution | Excess amine, pyridine (~100°C) or DMSO (~180°C), 3-24 h | 1,4-Diaminoanthraquinone derivative | Aromatic amines require higher temp in DMSO |

| 4 | Halogenation (7-chloro substitution) | Sulfuryl chloride or N-chlorosuccinimide, controlled conditions | 7-Chloro substituted anthraquinone | Regioselective chlorination |

| 5 | Etherification (2-(2-phenoxyethoxy)) | 2-Phenoxyethanol or derivative, base, suitable solvent | 2-(2-Phenoxyethoxy) substituted anthraquinone | Nucleophilic substitution at position 2 |

| 6 | Purification | Extraction, chromatography, recrystallization | Pure 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione | Confirmed by spectral and chromatographic methods |

Research Findings and Notes

The method of using tosylated intermediates for selective amination is well-established and offers high yields and purity for 1,4-diaminoanthraquinones.

The choice of solvent and temperature is critical for controlling regioselectivity and reaction completeness, especially when aromatic amines are used.

Introduction of halogen and ether substituents requires additional functional group transformations that are compatible with the sensitive anthraquinone core.

The compound’s synthesis routes are supported by patent literature and peer-reviewed studies, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino, chloro, and phenoxyethoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and phenoxyethoxy derivatives.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its anticancer and antimicrobial activities.

Industry: Utilized in the production of high-performance pigments and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound differs from other anthraquinones in its substitution pattern. Key comparisons include:

†Estimated based on analogous structures ; ‡Approximated from alkyl chain contributions.

Physicochemical Properties

- Solubility: The phenoxyethoxy group in the target compound likely reduces aqueous solubility compared to methoxy or hydroxy derivatives (e.g., 5, ).

- Thermal Behavior: Anthracene-9,10-dione derivatives typically show volatilization post-melting (~200–300°C). The chloro substituent may elevate melting points relative to alkylamino analogs .

Analytical Challenges

- Chromatography: The target compound’s Rf is expected to differ significantly from simpler aminoanthraquinones (e.g., 5a: Rf 0.33 vs. 5b: Rf 0.67) due to its bulky substituents .

- Mass Spectrometry : Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) would aid detection, but pseudo-suppression effects in mixtures (as seen in ) could complicate analysis.

Biological Activity

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure features two amino groups, a chloro substituent, and a phenoxyethoxy side chain, which contribute to its unique biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and other fields due to its interactions with biological macromolecules.

Research indicates that anthraquinone derivatives, such as 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione, exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens. For example, anthraquinone derivatives have demonstrated in vitro activity against Candida albicans and other dermatophytes .

- Anticancer Properties : The structural features of this compound allow it to interact with DNA and proteins, potentially leading to antitumor effects. It has been noted that certain anthracenediones can inhibit cell proliferation in cancer cell lines .

Binding Affinity Studies

Studies have focused on the binding affinity of 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione with biological macromolecules. Its planar aromatic system enhances its ability to intercalate into DNA, which is crucial for its anticancer activity. The compound's interactions with proteins have also been explored, suggesting potential roles in enzyme inhibition and modulation of cellular pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4-Diaminoanthraquinone | Lacks chloro and phenoxyethoxy groups | Moderate anticancer activity |

| 1-Amino-4-chloroanthraquinone | Contains an amino group but lacks the phenoxyethoxy side chain | Lower biological activity |

| 1-Hydroxyanthraquinone | Hydroxy group instead of amino and chloro | Exhibits different solubility and reactivity |

The unique combination of functional groups in 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione enhances its biological activity compared to these other derivatives.

Antimicrobial Activity

In a study evaluating various anthraquinone derivatives for antimicrobial properties, 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione was tested against a range of bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : The compound exhibited strong inhibitory effects.

- Escherichia coli : Moderate activity was observed.

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Research

Another study focused on the anticancer potential of anthraquinone derivatives highlighted the efficacy of 1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione in inhibiting the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.